molecular formula C11H11N3O4 B12793649 Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate CAS No. 37132-27-7

Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate

Cat. No.: B12793649
CAS No.: 37132-27-7
M. Wt: 249.22 g/mol
InChI Key: XOLKTOVNMYHMDP-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate: is a chemical compound with the molecular formula C11H11N3O4 It is known for its unique structure, which includes a benzyl group, a hydroxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate typically involves the condensation of benzyl carbazate with an appropriate aldehyde, followed by oxidative cyclization and rearrangement. One efficient method involves the use of iodine as a catalyst, which promotes the formation of the oxadiazole ring under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxadiazole positions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce new functional groups to the benzyl or oxadiazole moieties.

Scientific Research Applications

Chemistry: In chemistry, Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine: Its oxadiazole ring is a common motif in bioactive molecules, which can exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

  • Benzyl 2-hydroxy-3-methyl-1,3,4-oxadiazol-4-ylcarbamate
  • Benzyl 2-hydroxy-3-methyl-1,2,4-oxadiazol-4-ylcarbamate

Uniqueness: Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate is unique due to its specific oxadiazole ring structure and the presence of both hydroxy and benzyl groups.

Properties

CAS No.

37132-27-7

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

benzyl N-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)carbamate

InChI

InChI=1S/C11H11N3O4/c1-8-10(13-18-14(8)16)12-11(15)17-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15)

InChI Key

XOLKTOVNMYHMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](ON=C1NC(=O)OCC2=CC=CC=C2)[O-]

Origin of Product

United States

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